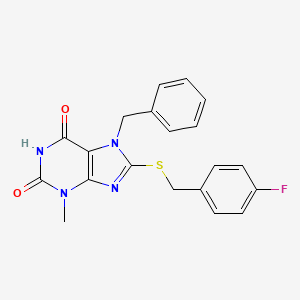
7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can often give clues about the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactions depends on the structure of the starting materials and the product.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The reactivity of a compound is determined by its structure. Functional groups, steric effects, and electronic effects all play a role in determining how a compound will react.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances.科学的研究の応用
Multitarget Drugs for Neurodegenerative Diseases
Research has highlighted the design of tricyclic xanthine derivatives, including 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, for their potential as multitarget drugs for neurodegenerative diseases. These compounds, through their interaction with adenosine receptors and monoamine oxidases, exhibit promising profiles for symptomatic as well as disease-modifying treatment strategies against neurodegenerative conditions (Brunschweiger et al., 2014).
Synthesis and Protective Groups
Another study focused on the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups to overcome challenges associated with simultaneous debenzylation at specific positions during synthesis. This approach facilitated the creation of new derivatives, demonstrating the importance of protective groups in the synthesis of complex molecules (Khaliullin & Shabalina, 2020).
Ligands for Neurodegenerative Diseases
A library of N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones was synthesized as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with inhibition of monoamine oxidase B. These compounds offer a new avenue for developing treatments for neurodegenerative diseases, such as Parkinson's disease, by targeting multiple pathways relevant to the disease progression (Załuski et al., 2019).
Antidiabetic and Hypolipidemic Activities
Compounds with a purine core have also been explored for their antidiabetic and hypolipidemic activities. Specifically, derivatives containing 2,4-thiazolidinedione linked to purine structures have shown potential in vitro and in vivo for influencing triglyceride accumulation and exhibiting hypoglycemic and hypolipidemic effects, highlighting their therapeutic potential in metabolic disorders (Kim et al., 2004).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
将来の方向性
Future directions could involve further studies to better understand the compound’s properties, potential applications, and possible improvements to its synthesis.
I hope this general approach is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
特性
IUPAC Name |
7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-5-3-2-4-6-13)20(22-17)28-12-14-7-9-15(21)10-8-14/h2-10H,11-12H2,1H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMIXSGPYGPHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine dihydrochloride](/img/structure/B2865546.png)
![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)
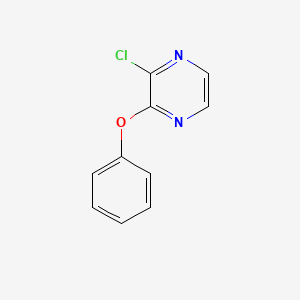
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)
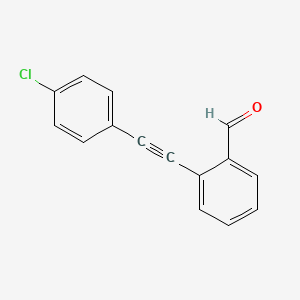
![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)
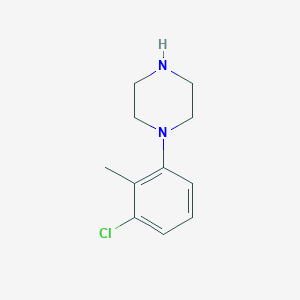
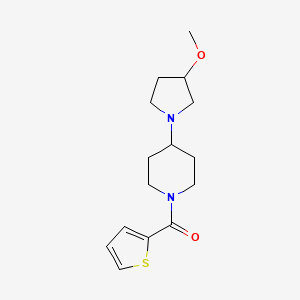
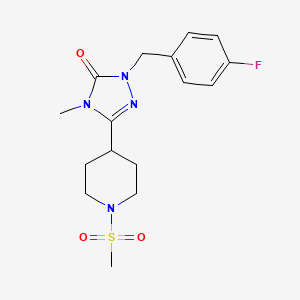
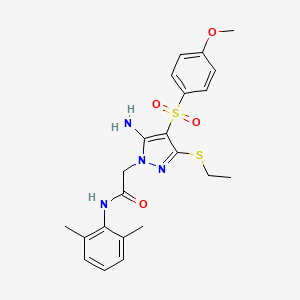
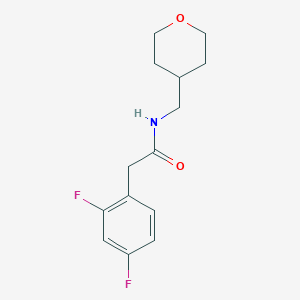
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)